Cas no 1823014-60-3 (3-Fluoro-2-nitrobenzenethiol)
3-Fluoro-2-nitrobenzenethiol Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-2-nitrobenzenethiol
- 3-Fluoro-2-nitrothiophenol
- 3-Fluoro-2-nitrothiophenol, tech.
- MFCD22481300
- SY280258
- 1823014-60-3
- 3-Fluoro-2-nitrobenzenethiol
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- MDL: MFCD22481300
- Inchi: 1S/C6H4FNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H
- InChI Key: HSCLGEBILUEIQN-UHFFFAOYSA-N
- SMILES: SC1C=CC=C(C=1[N+](=O)[O-])F
Computed Properties
- Exact Mass: 172.99467771g/mol
- Monoisotopic Mass: 172.99467771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.8
3-Fluoro-2-nitrobenzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC56076-250mg |
3-Fluoro-2-nitrothiophenol |
1823014-60-3 | tech | 250mg |
£110.00 | 2022-03-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-506697-250 mg |
3-Fluoro-2-nitrothiophenol, |
1823014-60-3 | 250MG |
¥2,369.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506697-250mg |
3-Fluoro-2-nitrothiophenol, |
1823014-60-3 | 250mg |
¥2369.00 | 2023-09-05 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY280258-1g |
3-Fluoro-2-nitrobenzenethiol |
1823014-60-3 | ≥95% | 1g |
¥3133.00 | 2025-04-17 |
3-Fluoro-2-nitrobenzenethiol Suppliers
3-Fluoro-2-nitrobenzenethiol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Fluoro-2-nitrobenzenethiol
3-Fluoro-2-nitrobenzenethiol (CAS No. 1823014-60-3): An Overview of Its Properties, Applications, and Recent Research
3-Fluoro-2-nitrobenzenethiol (CAS No. 1823014-60-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable reagent in various synthetic processes and biological studies. In this comprehensive overview, we will delve into the chemical properties, applications, and recent research advancements related to 3-Fluoro-2-nitrobenzenethiol.
Chemical Structure and Properties
3-Fluoro-2-nitrobenzenethiol is an aromatic compound with the molecular formula C7H4FNO2S. The presence of a fluorine atom, a nitro group, and a thiol group in its structure imparts distinct chemical characteristics. The fluorine atom enhances the compound's polarity and reactivity, while the nitro group contributes to its electron-withdrawing properties. The thiol group, on the other hand, provides nucleophilic reactivity and can participate in various chemical reactions such as thiol-disulfide exchange and Michael addition.
The physical properties of 3-Fluoro-2-nitrobenzenethiol include its melting point, boiling point, and solubility. It is typically a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. These solubility properties make it suitable for use in solution-based reactions and formulations.
Synthetic Applications
3-Fluoro-2-nitrobenzenethiol has found extensive use in organic synthesis due to its functional groups. The thiol group can be readily oxidized to form disulfides or can undergo substitution reactions to introduce new functional groups. For instance, it can be used as a building block in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. The presence of the nitro group also makes it an excellent precursor for the preparation of amino derivatives through reduction reactions.
In recent years, researchers have explored the use of 3-Fluoro-2-nitrobenzenethiol in the development of novel materials. Its ability to form stable disulfide bonds has led to its application in the synthesis of self-healing polymers and stimuli-responsive materials. These materials have potential applications in fields such as drug delivery systems and smart coatings.
Biological Applications
The unique combination of functional groups in 3-Fluoro-2-nitrobenzenethiol has also made it an interesting target for biological studies. The thiol group can interact with biomolecules such as proteins and enzymes, making it useful for probing biological processes. For example, it has been used as a probe to study protein disulfide bond formation and redox signaling pathways.
In addition to its use as a probe, 3-Fluoro-2-nitrobenzenethiol has shown promise in drug discovery efforts. Its ability to modulate protein function through covalent modification has led to its evaluation as a potential lead compound for therapeutic applications. Recent studies have investigated its potential as an inhibitor of specific enzymes involved in disease pathways.
Recent Research Advancements
The scientific community continues to explore new applications and properties of 3-Fluoro-2-nitrobenzenethiol. One notable area of research is its use in the development of fluorescent probes for bioimaging. By conjugating it with fluorescent dyes or nanoparticles, researchers have created probes that can selectively label specific cellular structures or monitor cellular processes in real-time.
Another area of interest is the use of 3-Fluoro-2-nitrobenzenethiol in catalysis. Its ability to form stable complexes with transition metals has led to its application as a ligand in homogeneous catalysis. These complexes have shown high activity and selectivity in various catalytic reactions, including C-H activation and cross-coupling reactions.
Safety Considerations
While 3-Fluoro-2-nitrobenzenethiol offers numerous benefits, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a well-ventilated area away from incompatible substances.
In conclusion, 3-Fluoro-2-nitrobenzenethiol (CAS No. 1823014-60-3) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure provides opportunities for innovative synthetic strategies and biological studies. As research continues to advance, it is likely that new applications and properties of this compound will be discovered, further expanding its utility in various scientific fields.
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